molecular formula C13H8Cl2N2O3 B5510316 N-(3,5-dichlorophenyl)-3-nitrobenzamide

N-(3,5-dichlorophenyl)-3-nitrobenzamide

Cat. No.: B5510316
M. Wt: 311.12 g/mol
InChI Key: MHVMGNOXSRNBTQ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H8Cl2N2O3 and its molecular weight is 311.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.9911975 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering

Research by Saha, Nangia, and Jaskólski (2005) highlights the utilization of halogen bonds and hydrogen bonds in crystal engineering. Their study showcases molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions, presenting a foundation for complex crystal design that might include derivatives like N-(3,5-dichlorophenyl)-3-nitrobenzamide for advanced material sciences (Saha, Nangia, & Jaskólski, 2005).

Antidiabetic Agent Synthesis

Thakral, Narang, Kumar, and Singh (2020) synthesized and evaluated 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for their antidiabetic properties. This study, focusing on molecular docking and dynamic simulations, demonstrates the potential for compounds within this chemical class to inhibit key enzymes involved in diabetes management, suggesting a pathway for developing novel antidiabetic medications (Thakral, Narang, Kumar, & Singh, 2020).

Antibacterial Activity

Saeed, Rashid, Ali, and Hussain (2010) explored the antibacterial efficacy of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. Their findings indicate that these complexes possess greater antibacterial properties compared to their thiourea derivative ligands, suggesting potential applications in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-2-1-3-12(4-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVMGNOXSRNBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3,5-dichloroaniline (8.1 g) and triethylamine (7.0 ml) in chloroform (100 ml) was added dropwise a solution of 3-nitrobenzoyl chloride (9.3 g) in chloroform (50 ml). The mixture was stirred at room temperature for 1 hour, then poured into aqueous sodium bicarbonate. The resultant precipitate was collected and washed with chloroform and water to give 3-nitro-N-(3,5-dichlorophenyl)benzamide (12.50 g).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.